![molecular formula C16H16N6O5S B3303476 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide CAS No. 920465-72-1](/img/structure/B3303476.png)
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide
Overview
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide, also known as ETNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETNB is a tetrazole-based sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . DXR is a crucial enzyme in the methylerythritol phosphate (MEP) pathway , which is responsible for isoprene synthesis . This pathway and its products are vital to bacterial/parasitic metabolism and survival .
Mode of Action
The compound interacts with DXR, inhibiting its function . DXR catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP . By inhibiting DXR, the compound disrupts this conversion, affecting the MEP pathway .
Biochemical Pathways
The MEP pathway, which is affected by the compound, is responsible for isoprene synthesis . Isoprenes are crucial for the survival and metabolism of certain bacteria and parasites . By inhibiting DXR, the compound disrupts the MEP pathway, potentially affecting the survival and growth of these organisms .
Result of Action
By inhibiting DXR and disrupting the MEP pathway, the compound could potentially inhibit the growth and survival of certain bacteria and parasites . This could lead to a decrease in the population of these organisms, potentially making the compound useful as an antimicrobial or antiparasitic agent .
Advantages and Limitations for Lab Experiments
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide has several advantages for lab experiments, including its easy synthesis and potential applications in various fields. However, this compound also has some limitations, including its low solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide research, including investigating its potential applications in the treatment of neurodegenerative diseases, exploring its anti-inflammatory properties, and optimizing its synthesis methods to improve its solubility and reduce its toxicity. In addition, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Scientific Research Applications
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide has shown potential in various scientific research applications, including as an anti-inflammatory, anti-cancer, and anti-bacterial agent. This compound has been shown to inhibit the growth of cancer cells and bacteria by targeting specific enzymes and proteins. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O5S/c1-2-27-14-7-3-12(4-8-14)21-16(18-19-20-21)11-17-28(25,26)15-9-5-13(6-10-15)22(23)24/h3-10,17H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAUTIMZQLDJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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